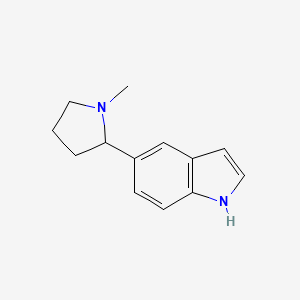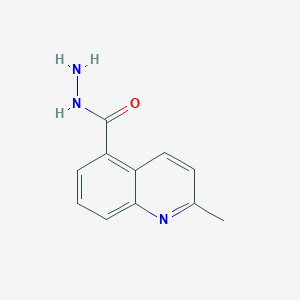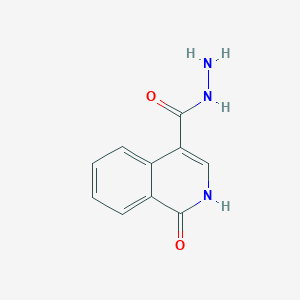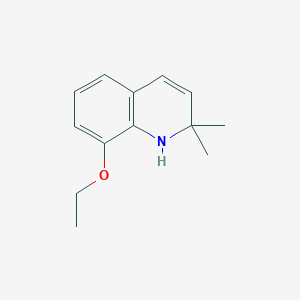
5-(1-Methylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole with 1-methylpyrrolidine under specific conditions. One common method involves the use of a Grignard reagent, where the indole is first treated with a halogenated methylpyrrolidine in the presence of magnesium to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by passing reactants through a reactor in a continuous stream, which can be more efficient and safer than batch processing.
化学反応の分析
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
5-(1-Methylpyrrolidin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to neurotransmitter function due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of an indole ring.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, but with different functional groups attached.
Uniqueness
5-(1-Methylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
5-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-2-3-13(15)11-4-5-12-10(9-11)6-7-14-12/h4-7,9,13-14H,2-3,8H2,1H3 |
InChIキー |
VGTWTHZUHFDFKP-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)






![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)


